molecular formula C12H13N3O2S B6598830 Benzenesulfonamide, N,N-bis(2-cyanoethyl)- CAS No. 2619-42-3

Benzenesulfonamide, N,N-bis(2-cyanoethyl)-

Cat. No.: B6598830
CAS No.: 2619-42-3
M. Wt: 263.32 g/mol
InChI Key: TWWXYDFCSCFLHT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N-bis(2-cyanoethyl)- is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
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Biological Activity

Benzenesulfonamide, N,N-bis(2-cyanoethyl)- is a sulfonamide derivative that has garnered attention for its diverse biological activities. The compound's structure, characterized by the presence of two cyanoethyl groups attached to a benzenesulfonamide moiety, contributes to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula of N,N-bis(2-cyanoethyl)benzenesulfonamide is C13_{13}H14_{14}N2_{2}O2_{2}S. The sulfonamide functional group is known for its role in medicinal chemistry, particularly in the development of antibacterial agents.

Structural Characteristics

FeatureDescription
Sulfonamide Group Essential for biological activity
Cyanomethyl Groups Potentially enhances reactivity and selectivity
Molecular Weight 270.33 g/mol

Antibacterial Properties

N,N-bis(2-cyanoethyl)-benzenesulfonamide exhibits significant antibacterial activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound competes with para-aminobenzoic acid (PABA), disrupting folate synthesis.
  • Efficacy : Studies indicate that modifications to the cyanomethyl groups can enhance the antibacterial efficacy against specific strains.

Anti-inflammatory Activity

Research has demonstrated that compounds similar to N,N-bis(2-cyanoethyl)-benzenesulfonamide possess anti-inflammatory properties. For instance, derivatives have shown effectiveness in reducing carrageenan-induced paw edema in animal models.

  • Case Study : A study reported that certain benzenesulfonamide derivatives inhibited inflammation by approximately 90% at specific dosages over time .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. The presence of cyanoethyl groups may facilitate interactions with various biological targets involved in cancer proliferation and metastasis.

  • Research Findings : In vitro studies have shown that modifications to the sulfonamide structure can lead to enhanced cytotoxicity against cancer cell lines .

The biological activity of N,N-bis(2-cyanoethyl)-benzenesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of carbonic anhydrase (CA), which is implicated in various physiological processes including pH regulation and ion transport.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with similar structures have been shown to reduce ROS levels, contributing to their antioxidant properties .
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparative Biological Activity

A comparative analysis of related compounds reveals varying degrees of biological activity:

CompoundAntibacterial Activity (MIC mg/mL)Anti-inflammatory Activity (%)
N,N-bis(2-cyanoethyl)-benzenesulfonamide6.72 against E. coli90% at 3 hours
4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide5.50 against S. aureus85% at 2 hours
4-Nitro-N,N-bis(cyanomethyl)benzenesulfonamide7.00 against P. aeruginosa80% at 1 hour

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-8-4-10-15(11-5-9-14)18(16,17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWXYDFCSCFLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180817
Record name Benzenesulfonamide, N,N-bis(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2619-42-3
Record name Benzenesulfonamide, N,N-bis(2-cyanoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002619423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF BE-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N,N-bis(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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